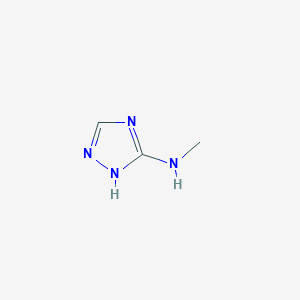

3-Methylamino-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-4-3-5-2-6-7-3/h2H,1H3,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWPYQNOYJQXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299822 | |

| Record name | N-Methyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15285-16-2 | |

| Record name | N-Methyl-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15285-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylamino 1h 1,2,4 Triazole and Its Derivatives

Direct Synthesis Approaches to the 1,2,4-Triazole (B32235) Scaffold

The direct formation of the 1,2,4-triazole ring is a fundamental aspect of synthesizing its derivatives. This can be achieved through several key strategies, including cyclization reactions, the transformation of other heterocyclic systems, and multicomponent reactions.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

Cyclization reactions are a cornerstone in the synthesis of 1,2,4-triazoles. These reactions typically involve the condensation of precursors containing the necessary nitrogen and carbon atoms to form the five-membered ring.

A prevalent method involves the reaction of hydrazines or their derivatives with compounds containing a carbon-nitrogen multiple bond. For instance, substituted 1,2,4-triazoles can be synthesized from hydrazines and formamide (B127407) under microwave irradiation without a catalyst, demonstrating excellent functional group tolerance. organic-chemistry.org Another approach is the reaction of amidines with various reagents. Amidines can react with nitriles in the presence of a copper catalyst and an oxidant to yield 1,2,4-triazoles. chemicalbook.com

1,3-dipolar cycloaddition reactions also provide a powerful route to the 1,2,4-triazole core. researchgate.net For example, the reaction of nitrile imines with carbodiimides or oximes can lead to the formation of substituted 1,2,4-triazoles. organic-chemistry.orgresearchgate.net Similarly, a copper-catalyzed three-component reaction between nitrile ylides and diazonium salts offers a mild and operationally simple method to access 1,2,4-triazoles with diverse substitution patterns. researchgate.net

The following table summarizes various cyclization strategies for the synthesis of 1,2,4-triazoles.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Hydrazines, Formamide | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Amidines, Nitriles | Copper catalyst, O2 | 1,3-Disubstituted 1,2,4-triazoles | chemicalbook.com |

| Hydrazonoyl hydrochlorides, Carbodiimides | Triethylamine (B128534) | 5-Amino-1,2,4-triazoles | researchgate.net |

| Nitrile ylides, Diazonium salts | Copper catalyst | Substituted 1,2,4-triazoles | researchgate.net |

| Hydrazones, Amines | I2/TBHP | 1,3,5-Trisubstituted 1,2,4-triazoles | frontiersin.orgnih.gov |

| Amidines, Isothiocyanates, Hydrazines | Base | Fully substituted 1H-1,2,4-triazol-3-amines | organic-chemistry.org |

Transformation of Heterocyclic Precursors to 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring can also be synthesized through the transformation of other pre-existing heterocyclic rings. This strategy often involves ring-opening and subsequent recyclization or atom-exchange reactions.

A notable example is the conversion of oxadiazoles (B1248032) into 1,2,4-triazoles. For example, 1,3,4-oxadiazolium salts can react with cyanamide (B42294) to generate 1,5-disubstituted 3-amino-1H-1,2,4-triazoles. organic-chemistry.org Nickel catalysis has been shown to facilitate the transformation of isoxazoles and oxadiazoles into pyrazoles and 1,2,4-triazoles, respectively, through a formal atom-exchange process. organic-chemistry.org This method avoids the need for de novo synthesis of the triazole ring.

Another approach involves the rearrangement of other heterocyclic systems. For instance, a one-pot process starting from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate and amines or anilines can yield 3-amino-1H-1,2,4-triazoles through a thermal monocyclic rearrangement. researchgate.net

The table below highlights some transformations of heterocyclic precursors to 1,2,4-triazoles.

| Precursor Heterocycle | Reagents/Conditions | Product Type | Reference |

| 1,3,4-Oxadiazolium salts | Cyanamide, Triethylamine | 1,5-Disubstituted 3-amino-1H-1,2,4-triazoles | organic-chemistry.org |

| Isoxazoles/Oxadiazoles | Ni(0) complex | Pyrazoles/1,2,4-triazoles | organic-chemistry.org |

| Ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate | Anilines/Amines, Heat | 3-Amino-1H-1,2,4-triazoles | researchgate.net |

Multicomponent Reactions in 1,2,4-Triazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,2,4-triazoles from three or more starting materials in a single step. rsc.org

One such MCR involves the reaction of anilines, aminopyridines, or pyrimidines with other reagents to directly form 1-aryl 1,2,4-triazoles. organic-chemistry.orgacs.org Another example is a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts which provides a wide range of 1-aryl 5-cyano-1,2,4-triazoles. organic-chemistry.org A metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines yields structurally diverse fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org

A base-promoted, metal-free, three-component reaction of 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones has also been developed to synthesize hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.org

The following table summarizes some multicomponent reactions for the synthesis of 1,2,4-triazoles.

| Components | Catalyst/Conditions | Product Type | Reference |

| Anilines, Amino pyridines, Pyrimidines | Various | 1-Aryl 1,2,4-triazoles | organic-chemistry.orgacs.org |

| 2-Diazoacetonitriles, Nitriles, Aryldiazonium salts | Copper catalyst | 1-Aryl 5-cyano-1,2,4-triazoles | organic-chemistry.org |

| Amidines, Isothiocyanates, Hydrazines | Base | Fully substituted 1H-1,2,4-triazol-3-amines | organic-chemistry.org |

| 1,3-Diones, trans-β-Nitrostyrenes, Aldehyde hydrazones | Sodium carbonate | Hybrid 1,2,4-triazole scaffolds | rsc.orgrsc.org |

Functionalization and Derivatization Strategies for the 3-Methylamino-1H-1,2,4-Triazole Nucleus

Once the 1,2,4-triazole core is formed, further modifications can be made to the ring system or its side chains to generate a library of derivatives. These modifications are crucial for tuning the physicochemical and biological properties of the compounds.

Substitutions on the 1,2,4-Triazole Ring System

The nitrogen atoms of the 1,2,4-triazole ring are susceptible to electrophilic substitution. chemicalbook.com Alkylation is a common modification, and the regioselectivity can be controlled by the choice of base and reaction conditions. For example, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol (B145695) leads to N1-substituted products, whereas using aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) gives a mixture of 1-methyl and 4-methyl isomers. chemicalbook.com

Furthermore, N-unsubstituted 1,2,4-triazoles can be readily metalated with bases like sodium hydroxide or silver nitrate, allowing for subsequent reactions. chemicalbook.com The introduction of substituents at the carbon atoms of the triazole ring is more challenging due to their electron-deficient nature but can be achieved under specific conditions. chemicalbook.com

Structural Modifications in Side Chains of 1,2,4-Triazole Derivatives

The side chains of 1,2,4-triazole derivatives offer numerous possibilities for structural modification. For derivatives of 3-amino-1,2,4-triazole, the amino group is a key site for functionalization. It can be acylated, alkylated, or used to form Schiff bases. encyclopedia.pubchemmethod.com

For instance, S-substituted 3-[(substituted benzylidene)amino]-1H-1,2,4-triazole-5-thione derivatives have been synthesized and evaluated for their biological activities. encyclopedia.pub The synthesis of 1,2,4-triazole derivatives with substituted piperazine (B1678402) moieties attached to the core has also been reported. nih.gov These modifications can significantly impact the pharmacological profile of the resulting compounds.

The synthesis of novel 1,2,4-triazole derivatives often involves a multi-step process where the side chains are built upon the triazole scaffold. nih.govchemmethod.comnih.gov For example, starting from 4-amino-1,2,4-triazole (B31798), a series of reactions including condensation to form Schiff bases, acylation, and cyclization can lead to complex derivatives with fused heterocyclic systems. chemmethod.com

Regioselective Synthesis of Substituted 1,2,4-Triazoles

Regioselectivity is a critical aspect of synthesizing substituted 1,2,4-triazoles, as different isomers can exhibit distinct biological and chemical properties. Control over the substitution pattern on the triazole ring is often achieved by carefully selecting the starting materials and reaction conditions.

One common strategy involves the cyclization of amidrazones. For instance, the reaction of amidrazones with ethyl azodicarboxylate and triethylamine in ethanol can lead to the formation of 1,3,5-trisubstituted 1,2,4-triazoles in a one-pot process. nih.gov The regioselectivity of this reaction is high, providing a rapid route to diverse triazole structures. nih.gov The proposed mechanism suggests that the Mitsunobu reagent oxidizes ethanol to acetaldehyde, which then reacts with the amidrazone to yield substituted 3-methyltriazoles. nih.gov

Another approach to achieve regioselectivity is through [3+2] cycloaddition reactions. The reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with trifluoroacetonitrile (B1584977) (CF3CN) provides a general method for the synthesis of 5-trifluoromethyl-1,2,4-triazoles. mdpi.com This method demonstrates exclusive regioselectivity and tolerates various functional groups. mdpi.com The proposed mechanism involves the regioselective [3+2] cycloaddition of the in situ generated nitrile imine with CF3CN. mdpi.com

The choice of catalyst can also dictate the regiochemical outcome. For example, in reactions involving aryl diazonium salts and isocyanides, a copper(II) catalyst favors the formation of 1,5-disubstituted 1,2,4-triazoles, while a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.orgfrontiersin.org

The following table summarizes different approaches to achieve regioselective synthesis of 1,2,4-triazoles:

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| Amidrazones | Ethyl azodicarboxylate, Triethylamine | 1,3,5-Trisubstituted 1,2,4-triazoles | nih.gov |

| Hydrazonyl chlorides, Trifluoroacetonitrile precursor | Base | 5-Trifluoromethyl-1,2,4-triazoles | mdpi.com |

| Aryl diazonium salts, Isocyanides | Copper(II) catalyst | 1,5-Disubstituted 1,2,4-triazoles | organic-chemistry.orgfrontiersin.org |

| Aryl diazonium salts, Isocyanides | Silver(I) catalyst | 1,3-Disubstituted 1,2,4-triazoles | organic-chemistry.orgfrontiersin.org |

Solid-Phase Synthesis Techniques for 1,2,4-Triazole Derivatives

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of 1,2,4-triazole derivatives, which is particularly valuable in drug discovery and materials science. This technique involves attaching one of the reactants to a solid support, allowing for easy purification by simple filtration and washing, and facilitating automation.

While specific examples detailing the solid-phase synthesis of this compound are not prevalent in the provided search results, the general principles can be applied. Typically, a component of the triazole ring, such as an amidine or hydrazine (B178648) derivative, is anchored to a solid support. The subsequent cyclization and cleavage from the resin yield the desired 1,2,4-triazole.

Catalytic Systems in 1,2,4-Triazole Synthesis

Catalysis plays a pivotal role in the synthesis of 1,2,4-triazoles, offering milder reaction conditions, improved yields, and enhanced selectivity. Both metal-based and metal-free catalytic systems have been extensively developed.

Metal-Catalyzed Approaches (e.g., Copper catalysis)

Copper catalysts are widely employed in the synthesis of 1,2,4-triazoles due to their low cost, low toxicity, and versatile reactivity. Copper(II) salts can catalyze the oxidative cyclization of various precursors. For instance, a copper(II)-catalyzed reaction can be used to construct 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides. acs.org Prolonging the reaction time can lead to desulfurization, yielding the corresponding 4,5-disubstituted 1,2,4-triazoles. acs.org

Copper-mediated oxidative cycloaddition of nitriles and ammonia (B1221849) under solvothermal conditions can produce 3,5-disubstituted 1,2,4-triazolates. acs.org The mechanism involves the formation of a 1,3,5-triazapentadienate intermediate coordinated to copper(II) ions, which then undergoes a two-electron oxidation to form the triazolate and copper(I). acs.org

The Chan-Lam reaction, a copper-catalyzed N-arylation, provides a regioselective route to 2-aryl-substituted 1,2,3-triazoles from NH-triazoles and boronic acids. mdpi.com This method is advantageous as it does not require an activating electron-withdrawing group on the aryl halide, which is a limitation of traditional SNAr reactions. mdpi.com

The following table highlights some copper-catalyzed reactions for 1,2,4-triazole synthesis:

| Starting Materials | Copper Catalyst | Product Type | Reference |

| Arylidenearylthiosemicarbazides | Copper(II) | 4,5-Disubstituted 1,2,4-triazole-3-thiones and 4,5-Disubstituted 1,2,4-triazoles | acs.org |

| Organonitriles, Ammonia | Copper(II) salts | 3,5-Disubstituted 1,2,4-triazolates | acs.org |

| NH-Triazoles, Boronic acids | Copper(II) acetate (B1210297) | 2-Aryl-substituted 1,2,3-triazoles | mdpi.com |

| Amidines with trialkylamines, DMF, or DMSO | Copper catalyst, O2, K3PO4 | 1,3-Disubstituted 1,2,4-triazoles | isres.org |

Metal-Free and Organocatalytic Methodologies

Growing environmental concerns have spurred the development of metal-free and organocatalytic methods for 1,2,4-triazole synthesis. These approaches avoid the use of potentially toxic and expensive heavy metals.

Iodine, a readily available and inexpensive reagent, can act as a catalyst in oxidative cyclization reactions. For example, the reaction of hydrazones with amines in the presence of iodine and tert-butyl hydroperoxide (TBHP) affords 1,3,5-trisubstituted 1,2,4-triazoles in high yields. frontiersin.org This method proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. isres.org

Organocatalysts, such as amines, have also been successfully employed. Pyrrolidine can catalyze the [3+2] cycloaddition of enones and aryl azides, followed by oxidative aromatization, to produce N-aryl-1,2,3-triazoles. nih.gov Another metal-free approach involves the reaction of hydrazines with formamide under microwave irradiation without any catalyst, demonstrating excellent functional group tolerance. organic-chemistry.org

Examples of metal-free and organocatalytic synthesis of triazoles are summarized below:

| Starting Materials | Catalyst/Reagent | Product Type | Reference |

| Hydrazones, Amines | I2/TBHP | 1,3,5-Trisubstituted 1,2,4-triazoles | frontiersin.orgisres.org |

| Enones, Aryl azides | Pyrrolidine | N-Aryl-1,2,3-triazoles | nih.gov |

| Hydrazines, Formamide | Microwave irradiation (catalyst-free) | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Trifluoroacetimidohydrazides | D-glucose (C1 synthon) | 3-Trifluoromethyl-1,2,4-triazoles | isres.org |

Continuous-Flow Synthesis Conditions for 1,2,4-Triazoles

Continuous-flow synthesis offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, improved scalability, and the potential for automation. This technology has been successfully applied to the synthesis of 1,2,4-triazoles.

A high-throughput methodology for synthesizing 1,2,4-triazole libraries has been developed using an integrated continuous-flow synthesis and purification platform. rsc.org This process involves a low-temperature peptide coupling followed by a high-temperature cyclization in a continuous-flow reactor. rsc.org For instance, the synthesis of 1,2,4-triazoles from hydrazonamides was achieved at 175 °C with an 11-minute residence time. rsc.org

Another example is the use of a copper-on-charcoal heterogeneous catalyst in a flow system for the synthesis of 1,2,3-triazoles. nih.gov This protocol allows for the robust and versatile production of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles. nih.gov The reaction of phenyl azide (B81097) and phenylacetylene (B144264) at 110 °C with a residence time of approximately 129 seconds yielded the desired product quantitatively. nih.gov

The following table provides examples of continuous-flow synthesis of triazoles:

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Carboxylic acids, Hydrazonamides | 175 °C, 11 min residence time | 1,2,4-Triazoles | rsc.org |

| Carboxylic acids, 2-Hydrazidopyridine | 250 °C, 20 min residence time | 1,2,4-Triazoles | rsc.org |

| Phenyl azide, Phenylacetylene | Copper-on-charcoal, 110 °C, ~129 s residence time | 1,4-Diphenyl-1H-1,2,3-triazole | nih.gov |

| Azides, Phenylacetylene | Copper powder, 100 °C, 100 bar | 1,4-Disubstituted 1,2,3-triazoles | beilstein-journals.org |

Advanced Spectroscopic and Structural Characterization of 3 Methylamino 1h 1,2,4 Triazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In derivatives of 1,2,4-triazole (B32235), the chemical shifts of protons are influenced by the substituent groups on the triazole ring. For instance, in a study of 3-methyl-1H-1,2,4-triazole-5-amine, the ¹H NMR spectrum in DMSO-d6 showed signals for the amino (NH₂) protons at δ 8.13 ppm and the triazole ring NH proton as a singlet at δ 10.31 ppm. ufv.br The methyl group protons in its acetate (B1210297) salt (Hmta) appeared at δ 1.96 ppm in DMSO. ufv.br The specific chemical shifts can vary depending on the solvent used. For example, the methyl protons of Hmta were observed at δ 2.14 in CDCl₃. ufv.br

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For 3-methyl-1H-1,2,4-triazole-5-amine, the ¹³C NMR spectrum in DMSO-d6 showed the carbon attached to the amino group (C-NH₂) at δ 171.5 ppm. ufv.br The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, confirming the proposed molecular structure. ufv.br For instance, the spectrum of 3-amino-5-methyl-1H-1,2,4-triazole has been reported in the literature. ufv.br

¹⁴N NMR Spectroscopic Analysis

Nitrogen-14 (¹⁴N) NMR spectroscopy is a valuable tool for studying nitrogen-containing heterocyclic compounds like 1,2,4-triazoles. Although less common than ¹H and ¹³C NMR due to the quadrupolar nature of the ¹⁴N nucleus which can lead to broad signals, it provides direct insight into the electronic environment of the nitrogen atoms within the triazole ring. This technique can be instrumental in studying tautomerism, where a proton can reside on different nitrogen atoms of the triazole ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a 1,2,4-triazole derivative will show characteristic absorption bands corresponding to different vibrational modes of its functional groups.

For 3-amino-1,2,4-triazole, characteristic bands include N-H stretching vibrations of the amino group around 3211 cm⁻¹ and C-H aromatic vibrations at approximately 3083 cm⁻¹ and 3054 cm⁻¹. researchgate.net The C=N stretching vibrations within the triazole ring are typically observed in the range of 1700 to 1600 cm⁻¹. ufv.br For example, in 3-methyl-1H-1,2,4-triazole-5-amine, the C=N stretching vibrations were observed between 1705 to 1575 cm⁻¹. ufv.br The N-H stretching of the triazole ring itself can be observed around 3126 cm⁻¹. researchgate.net The presence and position of these bands confirm the key functional groups and the triazole ring structure.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amino group) | Stretching | ~3211 |

| N-H (Triazole ring) | Stretching | ~3126 |

| C-H (Aromatic) | Stretching | ~3083, ~3054 |

| C=N (Triazole ring) | Stretching | 1700 - 1600 |

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. In the analysis of 3-amino-1,2,4-triazole, mass spectrometry can be used to confirm the molecular weight and to study its decomposition products. For example, evolved gas analysis coupled with mass spectrometry (EGA-MS) has been used to identify fragments like ammonia (B1221849) (m/z 16) and hydrogen cyanide (m/z 27) upon thermal decomposition. csic.es High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound and its fragments. nih.gov

X-ray Crystallography for Solid-State Structural Determination

A relevant example is the crystal structure of 3-methyl-1H-1,2,4λ4-triazole-5-amine acetate (Hmta) , which has been determined by single-crystal X-ray diffraction. ufv.br The crystallographic data were collected at room temperature using a Bruker Kappa CCD diffractometer with MoKα radiation. ufv.br The structure was solved and refined using the SHELXL-97 software package. ufv.br

The analysis of derivatives like 4-amino-3-(β-benzoylhydrazino)-5-mercapto-1,2,4-triazole reveals that the triazole ring is typically planar. rsc.org In this specific compound, the crystal system is monoclinic with the space group C2/c. rsc.org Similarly, the structure of 4-benzylideneamino-5-mercapto-1,2,4-triazole also shows a planar triazole ring, with the crystal being monoclinic and belonging to the P21/c space group. rsc.org

Hydrogen bonding is a dominant feature in the crystal packing of amino-triazoles. In the structure of 1H-1,2,4-triazole-3,5-diamine monohydrate , water molecules form a three-dimensional network through hydrogen bonds. nih.gov The amino group at position 5 and the ring nitrogen at position 2 form hydrogen bonds with the water molecule, while two adjacent triazole molecules are interconnected by N-H···N hydrogen bonds. nih.gov This intricate network of hydrogen bonds plays a crucial role in stabilizing the crystal structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C5H10N4O2 |

| CCDC Number | 1832920 |

| Crystal System | Data not explicitly stated in abstract |

| Space Group | Data not explicitly stated in abstract |

| Diffractometer | Bruker Kappa CCD |

| Radiation | MoKα (λ = 0.71073 Å) |

| Structure Solution/Refinement | SHELXL-97 |

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Tautomerism and Conformational Analysis

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state technique for probing the local electronic environment of atomic nuclei with a nuclear spin quantum number I > 1/2 (quadrupolar nuclei), such as ¹⁴N and ³⁵Cl. It is particularly powerful for studying tautomerism in heterocyclic compounds like 1,2,4-triazoles. In solution, prototropic exchange can be rapid on the NMR timescale, leading to time-averaged signals. mdpi.com NQR, being a solid-state method, circumvents this issue and provides direct insight into the specific tautomeric form present in the crystal. mdpi.com

The NQR frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is exquisitely sensitive to the distribution of electron density around it. Tautomerism, which involves the migration of a proton, significantly alters this EFG. For instance, in substituted 1,2,4-triazoles, the proton can reside on N(1), N(2), or N(4), leading to the 1H, 2H, or 4H tautomers, respectively. mdpi.comnih.gov These different forms produce distinct NQR spectra.

The study of 3,5-dichloro-1,2,4-triazole by ³⁵Cl NQR spectroscopy illustrates this principle effectively. mdpi.com While X-ray analysis suggested a structure that should produce a simpler spectrum, the experimental NQR spectrum at 77 K revealed a complex quadruplet of signals. This indicated the presence of the 1H-tautomer in a specific crystalline phase that was different from the one analyzed by X-ray diffraction at ambient temperature. mdpi.com The "pyridinic" nitrogen (a nitrogen atom analogous to that in pyridine) in the Cl-C=N moiety causes a decrease in the NQR frequency of the attached chlorine atom compared to a "pyrrolic" nitrogen (a nitrogen in an NH group). mdpi.com This principle helps in assigning the tautomeric form.

Furthermore, substituent effects are clearly observable in NQR spectra. The spectrum of 1-methyl-3,5-dichloro-1,2,4-triazole shows signals that are downfield-shifted compared to its unmethylated counterpart, a difference attributed to the inductive effect of the CH₃ group versus a hydrogen atom. mdpi.com

| Compound | ν (MHz) | Signal-to-Noise Ratio (s/n) |

|---|---|---|

| 3,5-dichloro-1,2,4-triazole | 37.550 | 20 |

| 36.850 | 15 | |

| 36.755 | 15 | |

| 35.945 | 20 | |

| 1-methyl-3,5-dichloro-1,2,4-triazole | 38.200 | 20 |

| 37.760 | 20 | |

| 37.525 | 20 | |

| 37.050 | 20 |

Computational and Theoretical Investigations of 3 Methylamino 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations have become a powerful tool for investigating the properties of heterocyclic compounds like 3-Methylamino-1H-1,2,4-triazole. These methods allow for the detailed exploration of molecular geometries, electronic structures, and energetic landscapes.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for studying 1,2,4-triazole (B32235) systems due to its balance of accuracy and computational cost. acs.orgnih.gov DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G**, have been employed to determine the stability and tautomerism of C5-substituted 1,2,4-triazoles. acs.org For 3-amino-1,2,4-triazole, a close analog of this compound, DFT calculations have been used to optimize the geometry and analyze the electrostatic potential to predict sites for coordination with metal ions. sapub.org

Studies on similar molecules have shown that DFT methods can reliably predict molecular structures, vibrational frequencies, and electronic properties. researchgate.netnih.gov For instance, in the study of 4-amino-1,2,4-triazole (B31798) derivatives, the DFT method with the 6-311++G(d,p) basis set was used to determine structural and spectroscopic parameters. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results, and combinations like PBE1PBE/STO##-3Gel have been shown to be effective for simulating UV/vis spectra of 1,2,4-triazole derivatives. acs.orgnih.gov Theoretical NMR chemical shift calculations for 3-methyl-1H-1,2,4-triazole-5-amine have been performed using DFT and MPn methods, showing good correlation with experimental data, especially with the PBE1PBE/6-311++G(d,p) level of theory. ufv.br

The following table summarizes some of the DFT methods and basis sets used in the study of 1,2,4-triazole derivatives.

| Compound Studied | DFT Method | Basis Set | Properties Investigated |

| C5-substituted 1,2,4-triazoles | B3LYP/B3PW91 | 6-311++G** | Stability and tautomerism |

| 3-Amino-1,2,4-triazole | B3LYP | 6-31G(d,p) | Electrostatic potential, coordination sites |

| 2-aryl- acs.orgnih.govacs.orgtriazolo[1,5-c]quinazolines | PBE1PBE | STO##-3Gel | UV/vis spectra |

| 3-methyl-1H-1,2,4-triazole-5-amine | PBE1PBE | 6-311++G(d,p) | NMR chemical shifts |

| 4-amino-1,2,4-triazole derivatives | DFT | 6-311++G(d,p) | Structural and spectroscopic parameters |

Ab Initio Calculation Methodologies

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for studying molecular systems. For 3-amino-1,2,4-triazole, ab initio molecular orbital methods have been used to predict the relative energies of its tautomers in both the gas phase and in aqueous solution. rsc.org High-level ab initio calculations, such as those employing the CCSD(T) method with extrapolation to the complete basis set (CBS) limit, have been used to determine highly precise relative energies of triazole tautomers. nih.gov

These studies have shown that in the gas phase, the 1H and 2H tautomers of 3-amino-1,2,4-triazole are nearly isoenergetic, with the 4H tautomer being significantly higher in energy. rsc.org The use of different levels of theory, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can sometimes yield different results, highlighting the importance of choosing an appropriate method. nih.gov For instance, Hartree-Fock and DFT methods have been used to carry out full optimization of 3-amino-1,2,4-triazole. sapub.org

Tautomerism and Isomerism Studies of 1,2,4-Triazole Systems

Tautomerism is a key feature of 1,2,4-triazole chemistry, as the position of the proton on the nitrogen atoms of the triazole ring can vary, leading to different tautomeric forms. cancer.govresearchgate.net The relative stability of these tautomers is crucial for understanding the chemical reactivity and biological activity of these compounds. nih.gov

Energetic Stability and Equilibrium of Tautomeric Forms

For C5-substituted 1,2,4-triazoles, three different tautomers are possible: 1H, 2H, and 4H. acs.org Theoretical studies have consistently shown that the 4H tautomer is generally the least stable. acs.orgresearchgate.net For 3-amino-1,2,4-triazole, the 1H and 2H tautomers are predicted to be very close in energy in the gas phase. rsc.org In contrast, for some substituted 1,2,4-triazoles, the 4H form has been found to be favored over the 1H form. researchgate.net High-level calculations on the parent 1,2,4-triazole show the 4H-tautomer to be 6.25 kcal/mol less stable than the 1H-tautomer. nih.gov

The energetic stability of tautomers can be influenced by intramolecular interactions. For example, in some 1,2,4-triazole derivatives, the formation of an intramolecular hydrogen bond can significantly stabilize a particular tautomeric form. nih.govacs.org The relative stability of the tautomers of C5-substituted 1,2,4-triazoles is strongly influenced by both attractive and repulsive intramolecular interactions between the substituent and the electron donor or acceptor centers of the triazole ring. acs.orgresearchgate.net

The following table presents a summary of the relative stability order for tautomers of some substituted 1,2,4-triazoles.

| Substituent | Most Stable Tautomer | Stability Order | Reference |

| 3-Amino | 1H | 1H > 2H > 4H | ijsr.net |

| 3-Chloro | 1H | 1H > 5H > 4H | ijsr.net |

| 3-Bromo | 4H | 4H > 1H ≈ 5H | ijsr.net |

Influence of Substituents on Tautomeric Equilibria

Substituents on the 1,2,4-triazole ring have a profound effect on the tautomeric equilibrium. acs.org Electron-donating groups like -NH2 tend to stabilize the 1H and 2H tautomers, while the effect of other substituents can vary. researchgate.net The methylamino group in this compound is expected to have a similar electron-donating effect to the amino group, thus influencing the tautomeric preference in a comparable manner.

Studies on a range of C5-substituted 1,2,4-triazoles have shown that the nature of the substituent dictates which tautomer is the most stable. researchgate.net For instance, electron-donating substituents such as -OH, -F, -CN, and -NH2 favor the N2-H tautomer, whereas electron-withdrawing groups like -CONH2, -COOH, and -CHO stabilize the N1-H form. researchgate.net The orientation of a substituent, such as a methoxy (B1213986) group, can also have a remarkable impact on the tautomeric behavior of triazoles. nih.govacs.org

Solvent Effects on Tautomerism (e.g., Polarizable Continuum Model (PCM))

The surrounding solvent environment can significantly alter the relative stabilities of tautomers. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effects of a solvent on a solute molecule. researchgate.net For 3-amino-1,2,4-triazole, both the self-consistent reaction field and polarizable continuum models predict that the 4H tautomer is differentially stabilized upon hydration. rsc.org

The integral equation formalism version of the polarizable continuum model (IEFPCM) has been used in calculations for the aqueous phase of 1,2,4-triazole derivatives. researchgate.net These calculations have shown that the solvent can shift the tautomeric equilibrium. For example, while the 1H and 2H tautomers of 3-amino-1,2,4-triazole are nearly isoenergetic in the gas phase, the presence of a solvent can favor one form over the other. rsc.org In some cases, methylation of a related compound, 8-aza-iso-guanine, was found to surprisingly stabilize enol tautomers in an aqueous solution. nih.gov

Prototropic Tautomerism and Protonation Processes

Tautomerism is a critical phenomenon in 1,2,4-triazole chemistry, where protons can migrate between different nitrogen atoms of the ring and exocyclic functional groups. For substituted 1,2,4-triazoles, such as 3-amino-1,2,4-triazole, several tautomeric forms can exist, including the 1H, 2H, and 4H tautomers. ijsr.netresearchgate.net Theoretical and physical studies on 3-amino-1,2,4-triazole indicate a stability order of 1H > 2H > 4H for these forms. ijsr.net

The protonation process in triazole derivatives, which act as weak bases, is fundamental to understanding their reaction mechanisms in acidic media. researchgate.net Computational studies, often complemented by UV spectroscopy, are employed to identify the most likely site of protonation. These calculations typically involve analyzing atomic charges and proton affinities for the different potential acceptor sites (the ring nitrogens and the exocyclic amino group). researchgate.net For many triazole derivatives, the nitrogen atoms of the heterocyclic ring are identified as the primary centers for protonation due to their higher electron density. researchgate.netuni-muenchen.de For instance, in a study of 1,2,4-triazoline-3-thione derivatives, semi-empirical calculations pointed to the exocyclic sulfur atom as the protonation center, demonstrating that exocyclic groups can also be the primary site of protonation. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Computational methods provide deep insights into the distribution of electrons and the nature of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govresearchgate.net A larger energy gap generally corresponds to higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ntu.edu.iq Conversely, molecules with smaller energy gaps are more reactive. nih.gov

In substituted 1,2,4-triazoles, the HOMO-LUMO gap is influenced by the nature and position of the substituents. nih.gov For example, a DFT study on novel 1,2,4-triazole derivatives showed that modifying a specific fragment of the molecule led to significant variations in the HOMO-LUMO gap. nih.gov The distribution of electron density in these frontier orbitals is also key; for some triazole derivatives, the HOMO is localized on one part of the molecule while the LUMO resides on another, indicating a potential for intramolecular charge transfer upon excitation. nih.govresearchgate.net

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Representative 1,2,4-Triazole Derivatives Note: The following data is for illustrative N-phenylpropanamide derivatives of 1,2,4-triazole, computed at the M06/6-311G(d,p) level of theory. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Molecule 7a | -7.128 | -1.491 | 5.637 |

| Molecule 7b | -6.973 | -1.358 | 5.615 |

| Molecule 7c | -7.144 | -2.526 | 4.618 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net The MEP map is color-coded, where red typically indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). uni-muenchen.de

For heterocyclic compounds like 1,2,4-triazoles, MEP maps are instrumental in predicting sites of protonation and other intermolecular interactions. researchgate.net The regions of negative potential are usually localized around the lone pairs of the nitrogen atoms, making them the most probable sites for electrophilic attack. uni-muenchen.deresearchgate.net This visualization provides a clear rationale for the observed reactivity patterns of the molecule. uni-muenchen.de

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides detailed information about electron density distribution, atomic charges, and the strength of interactions between orbitals. youtube.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de These interactions, often described as hyperconjugation, represent delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.dewisc.edu The energy associated with these interactions (E(2)) indicates the magnitude of delocalization and its contribution to molecular stability. uni-muenchen.de For example, the delocalization of a nitrogen lone pair (donor) into an adjacent anti-bonding orbital (acceptor) stabilizes the molecule. wisc.edu NBO analysis also provides details on the hybridization of atomic orbitals, which is essential for understanding the geometry and bonding within the molecule. wisc.edu

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. wiley-vch.de This theory is based on the topological analysis of the electron density function, ρ(r). amercrystalassn.org

Within QTAIM, a chemical bond is associated with a line of maximum electron density, known as a bond path, which connects two atomic nuclei. wiley-vch.de A critical point along this path, where the gradient of the electron density is zero, is called a bond critical point (BCP). sciencearchives.org The properties of the electron density at the BCP, such as its magnitude (ρb) and its Laplacian (∇²ρb), are used to characterize the nature of the chemical bond. sciencearchives.org

Shared interactions (typical of covalent bonds) are characterized by a relatively high ρb and a negative Laplacian (∇²ρb < 0), indicating a concentration of electron density between the nuclei.

Closed-shell interactions (found in ionic bonds, hydrogen bonds, and van der Waals interactions) have a low ρb and a positive Laplacian (∇²ρb > 0), indicating that electron density is depleted in the internuclear region. sciencearchives.orgmuni.cz

QTAIM offers an unambiguous way to define and classify chemical bonds and interactions within molecules like this compound. wiley-vch.deamercrystalassn.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving the synthesis and transformation of 1,2,4-triazoles. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway.

For example, computational studies have been used to propose mechanisms for the formation of triazole derivatives. In the synthesis of 1,2,4-triazolethiones, a mechanism was suggested that proceeds through a charge-transfer complex, followed by the formation of several intermediates and subsequent rearrangement and elimination steps to yield the final product. nih.gov Similarly, the mechanisms of [3+2] cycloaddition reactions, a common method for synthesizing triazole rings, have been investigated computationally to understand the regioselectivity and reaction kinetics. nih.gov These theoretical investigations provide insights that are often difficult to obtain through experimental means alone, guiding the development of more efficient and selective synthetic routes.

Theoretical Acidity and Basicity Investigations (pKa, proton affinity)

The acidity and basicity of a molecule are fundamental chemical properties that govern its behavior in various chemical and biological systems. For this compound, these properties are of particular interest due to the presence of both acidic (N-H protons of the triazole ring) and basic (amino group and ring nitrogen atoms) centers. Computational chemistry provides powerful tools to investigate these properties at a molecular level, offering insights that complement experimental findings. Theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to predict pKa values and proton affinities, which quantify the acidity and basicity, respectively.

Theoretical Acidity (pKa)

The pKa value is a measure of the tendency of a compound to donate a proton. For this compound, several potential deprotonation sites exist, primarily the N-H protons of the triazole ring. The acidity of the parent 3-amino-1,2,4-triazole has been a subject of study, with a reported experimental pKa value of 4.20. mdpi.com This provides a baseline for understanding the influence of the methyl group in this compound.

Computational studies on related 1,2,4-triazole derivatives have demonstrated the utility of theoretical methods in predicting pKa values. For instance, DFT modeling has been applied to study the protonation and tautomeric equilibrium in a series of 5-R-amino-3-mercapto-4-phenyl-1,2,4-triazoles. researchgate.net In these studies, the Gibbs free energy of the deprotonation reaction is calculated to determine the theoretical pKa. researchgate.net The choice of computational method and solvent model is crucial for obtaining accurate predictions.

A study on the reaction of 3-amino-1,2,4-triazole with other reagents highlights a significant reduction in the pK value of the triazole functional group in the resulting products compared to the unsubstituted triazole. mdpi.com This underscores the sensitivity of the triazole ring's acidity to substitution.

Table 1: Comparison of Experimental pKa Values of Related Triazoles

| Compound | Experimental pKa | Reference |

| 1,2,4-Triazole | 10.26 | nih.gov |

| 3-Amino-1,2,4-triazole | 4.20 | mdpi.com |

This table provides experimental pKa values for reference compounds to contextualize the expected acidity of this compound.

Theoretical Basicity (Proton Affinity)

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a direct measure of the intrinsic basicity of a molecule, free from solvent effects. This compound has multiple potential protonation sites: the exocyclic amino group and the nitrogen atoms of the triazole ring.

In the case of this compound, the methyl group attached to the amino group is expected to increase the basicity of the exocyclic nitrogen due to its electron-donating inductive effect. This would make the amino group a more favorable site for protonation compared to the unsubstituted 3-amino-1,2,4-triazole. Furthermore, studies on simpler amines show a clear trend in basicity: aniline (B41778) < ammonia (B1221849) < methylamine, highlighting the basicity-enhancing effect of alkyl groups. researchgate.net

Theoretical investigations into the protonation of 1,2,4-triazole itself have been conducted using DFT. researchgate.net These studies help to understand the intrinsic basicity of the triazole ring system and provide a foundation for analyzing substituted derivatives.

While specific proton affinity values for this compound were not found in the provided search results, theoretical calculations would typically involve optimizing the geometries of the neutral molecule and its various protonated forms. The energy difference between the most stable protonated form and the neutral molecule would then be used to calculate the proton affinity.

Table 2: Predicted Protonation Sites and Expected Basicity Trends

| Protonation Site | Expected Basicity Trend | Rationale |

| Exocyclic Amino Group | Higher than 3-amino-1,2,4-triazole | Electron-donating effect of the methyl group. |

| Ring Nitrogen (N1) | Influenced by substitution | The specific site of protonation on the ring depends on the tautomeric form and the electronic effects of the substituent. |

| Ring Nitrogen (N2) | Influenced by substitution | The specific site of protonation on the ring depends on the tautomeric form and the electronic effects of the substituent. |

| Ring Nitrogen (N4) | Generally the most basic site in unsubstituted 1,2,4-triazole |

This table summarizes the expected trends in basicity for the different potential protonation sites of this compound based on general chemical principles and findings from related studies.

Reactivity and Reaction Mechanisms of 3 Methylamino 1h 1,2,4 Triazole Derivatives

Electrophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring is generally considered an electron-deficient aromatic system, making electrophilic substitution on the carbon atoms difficult. However, the nitrogen atoms of the ring are susceptible to electrophilic attack. chemicalbook.com The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com

In the case of 3-amino-1,2,4-triazole derivatives, the presence of the activating amino group can influence the regioselectivity of electrophilic attack. Computational and experimental studies on C-amino-1H-1,2,4-triazoles have shown that the global nucleophilicity of 3-amino and 3,5-diamino-1H-1,2,4-triazoles is higher than that of their 5-amino counterparts. acs.org The probability of an electrophilic attack at the different nitrogen atoms of the triazole ring or the exocyclic amino group depends on the hardness or softness of the electrophile. acs.org Softer electrophiles tend to favor attack at the N2 atom and the 3-NH2 group, while harder electrophiles are more likely to attack the N4 atom. acs.org

Alkylation reactions, a common example of electrophilic substitution, on 1-substituted 3-amino-1,2,4-triazoles can result in quaternization at the N2 and N4 positions, as well as the exocyclic amino group, often with low selectivity. acs.org However, selective synthesis of 1,4-disubstituted 3-amino-1,2,4-triazoles can be achieved by using a protecting group strategy, such as acetylating the amino group before quaternization and subsequent deprotection. acs.org

Nucleophilic Substitution Reactions on the Triazole Ring

The electron-deficient nature of the 1,2,4-triazole ring makes its carbon atoms susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group is present. chemicalbook.com

A common strategy for the functionalization of the 1,2,4-triazole ring involves nucleophilic substitution of a halogen atom. For instance, commercially available 3-bromo-1H-1,2,4-triazole can be sequentially arylated to produce 1,3-diarylated 1,2,4-triazole derivatives. This programmed arylation provides an efficient route to a diverse library of compounds.

Non-catalytic addition of 1,2,4-triazole to electron-deficient alkenes, such as acrylonitrile (B1666552) and acrylic acid, results in anti-Markovnikov adducts, demonstrating the nucleophilic character of the triazole ring under certain conditions. researchgate.net

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)

Cycloaddition reactions are a powerful tool for the construction of fused heterocyclic systems containing the 1,2,4-triazole moiety. uzhnu.edu.ua The 1,2,4-triazole ring system itself is not typically a reactive component in cycloaddition reactions. acgpubs.org However, derivatives of 1,2,4-triazole can participate in these reactions. For example, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its methyl analog (MTAD) are well-known dienophiles in Diels-Alder reactions. acgpubs.org

A significant application of cycloaddition in triazole chemistry is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, which is a primary method for synthesizing 1,2,3-triazoles. nih.gov While this reaction does not directly involve a pre-existing 1,2,4-triazole ring, it is a cornerstone of triazole chemistry in general. The copper-catalyzed version of this reaction, known as "click chemistry," is highly efficient and regioselective. youtube.com

Furthermore, 1,3-dipolar cycloaddition reactions involving nitrile imines and various dipolarophiles are used to construct 1,2,4-triazole rings. For instance, the reaction of hydrazonoyl hydrochlorides (which generate nitrilimines in situ) with carbodiimides yields 5-amino-1,2,4-triazoles. researchgate.net

Oxidative Coupling Reactions in Triazole Chemistry

Oxidative coupling reactions have emerged as a valuable method for the synthesis and functionalization of 1,2,4-triazole derivatives. These reactions often involve the formation of new carbon-nitrogen or nitrogen-nitrogen bonds under oxidative conditions.

A notable example is the copper-catalyzed synthesis of 1,2,4-triazoles through the addition of 2-aminopyridines to nitriles, followed by an oxidative cyclization that forms both C-N and N-N bonds. researchgate.net Similarly, a copper-catalyzed tandem addition-oxidative cyclization provides a one-step synthesis of 1,2,4-triazole derivatives from readily available starting materials under an air atmosphere. researchgate.net

The synthesis of 4,5-disubstituted 1,2,4-triazoles can be achieved from arylidenearylthiosemicarbazides through an oxidative cyclization process. By adjusting the reaction time, either 1,2,4-triazole-3-thiones or the desulfurized 1,2,4-triazoles can be obtained. acs.org

Metal-Catalyzed C-H Functionalization on Triazole Rings

Direct C-H functionalization has become a powerful and atom-economical strategy for modifying heterocyclic rings, including 1,2,4-triazoles. rsc.org This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives.

Palladium- and copper-based catalysts are commonly employed for the C-H functionalization of triazole rings. rsc.org For instance, direct Pd-catalyzed arylation of 1,4-disubstituted 1,2,3-triazoles at the C-5 position has been successfully demonstrated. nih.gov

Iron, being an abundant and benign metal, has also been utilized as a catalyst in C-H functionalization reactions. nih.govresearchgate.net Triazole groups can act as directing groups to promote selective ortho-C-H functionalization. nih.govresearchgate.net This strategy has been applied in various transformations, including alkylation and arylation. nih.gov

The table below summarizes some examples of metal-catalyzed C-H functionalization on triazole rings.

| Catalyst System | Substrate | Reagent | Product | Reference |

| Palladium/Copper | 1,2,3- and 1,2,4-Triazoles | Various | Substituted Triazoles | rsc.org |

| Iron | Triazole-containing compounds | Various | Functionalized Triazoles | nih.govresearchgate.net |

| Palladium | 1,4-Disubstituted 1,2,3-Triazoles | Aryl Bromides | C-5 Arylated Triazoles | nih.gov |

Role as Key Intermediates in the Synthesis of Diverse Heterocyclic Compounds

3-Amino-1,2,4-triazole and its derivatives are versatile building blocks in the synthesis of a wide array of fused heterocyclic compounds, many of which possess significant biological activities. nih.govnih.gov The presence of multiple nucleophilic centers allows for condensation reactions with various bifunctional electrophiles to construct bicyclic and polycyclic systems. mdpi.com

A prominent example is the synthesis of triazolopyrimidines, which are formed by the fusion of a 1,2,4-triazole ring with a pyrimidine (B1678525) ring. nih.gov These compounds can be synthesized through one-pot, three-component reactions involving an aminotriazole, an aldehyde, and a β-ketoester or a related active methylene (B1212753) compound. nih.govjapsonline.com The resulting triazolopyrimidine scaffold is found in numerous pharmacologically active molecules. nih.govgoogleapis.com

The reaction of 3-amino-1,2,4-triazole with diethyl phosphite (B83602) and triethyl orthoformate leads to the formation of (1,2,4-triazolyl-3-yl)-aminomethylenebisphosphonic acid, demonstrating its utility in synthesizing compounds with potential therapeutic applications. nih.govmdpi.com

The table below provides examples of heterocyclic systems synthesized from 3-amino-1,2,4-triazole derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Fused Heterocycle | Reference |

| 3-Amino-1,2,4-triazole | Aromatic Aldehyde | 3-Indolyl-3-oxopropanenitrile | Triazolopyrimidine | japsonline.com |

| 5-Amino-1-phenyl-1H-1,2,4-triazole | Aromatic Aldehyde | Ethyl Acetoacetate | Triazolopyrimidine | nih.gov |

| 3-Amino-1,2,4-triazole | Diethyl Phosphite | Triethyl Orthoformate | (1,2,4-triazolyl-3-yl)-aminomethylenebisphosphonic acid | nih.govmdpi.com |

Coordination Chemistry of 3 Methylamino 1h 1,2,4 Triazole As a Ligand

Ligand Design and Synthesis for Metal Complexation

The design and synthesis of 1,2,4-triazole-based ligands are pivotal for creating metal complexes with desired properties. The versatility of the 1,2,4-triazole (B32235) ring allows for the introduction of various functional groups, which can influence the resulting complex's dimensionality, stability, and catalytic activity. The synthesis of 3-Methylamino-1H-1,2,4-triazole itself can be achieved through the condensation reaction of aminoguanidine (B1677879) bicarbonate with acetic acid. ufv.br This method provides a straightforward route to obtaining the core triazole ligand.

Further modifications to the triazole ring are a key aspect of ligand design. For instance, the introduction of additional donor groups can lead to ligands with higher denticity and the ability to form more stable or intricate coordination structures. bohrium.com A common strategy involves the derivatization of the amino group or substitution at other positions on the triazole ring. mdpi.comresearchgate.net These modifications are crucial for tailoring the ligand's electronic and steric properties to suit specific metal ions and applications. The reaction conditions, such as temperature, solvent, and pH, play a significant role in the synthesis and can influence the final structure and yield of the ligand. mdpi.comresearchgate.net

Formation of Metal Complexes with 1,2,4-Triazole Ligands

The reaction of 1,2,4-triazole derivatives with metal salts leads to the formation of a wide variety of coordination compounds, including mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.eduscispace.com The specific outcome of the reaction is influenced by several factors, including the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, and the reaction conditions. mdpi.comnih.gov

Transition metals, with their partially filled d-orbitals, readily form complexes with 1,2,4-triazole ligands. A range of transition metal complexes involving derivatives of 1,2,4-triazole have been synthesized and characterized, including those with zinc(II), manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and cadmium(II). mdpi.comnih.govresearchgate.net The resulting complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the coordination number of the metal ion and the nature of the ligands. nih.goveurjchem.com For example, Schiff bases derived from 3-amino-1H-1,2,4-triazole have been shown to form stable complexes with several first-row transition metals. researchgate.netresearchgate.netresearchgate.net

The synthesis of these complexes often involves straightforward solution-based methods, such as slow evaporation or diffusion, as well as hydrothermal techniques. mdpi.comnih.gov The choice of solvent and temperature can be critical in obtaining crystalline products suitable for single-crystal X-ray diffraction analysis. mdpi.com

The 1,2,4-triazole ring possesses multiple nitrogen atoms that can act as donor sites for metal coordination. This allows for a variety of coordination modes. The most common coordination involves the nitrogen atoms at the 1, 2, and 4 positions of the triazole ring. researchgate.net Depending on the substituents and the reaction conditions, the ligand can act as a monodentate, bidentate, or even tridentate ligand. bohrium.com The amino group in 3-amino-1,2,4-triazole derivatives can also participate in coordination, further increasing the ligand's denticity. nih.gov

The versatility in coordination modes is a key feature of 1,2,4-triazole ligands, enabling the construction of diverse and complex architectures. tennessee.edu For instance, the same ligand can adopt different coordination modes when complexed with different metal ions or under different reaction conditions.

A significant characteristic of 1,2,4-triazole ligands is their ability to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. bohrium.com The N1 and N2 atoms of the triazole ring are frequently involved in bridging, leading to the formation of chains, layers, or three-dimensional frameworks. mdpi.comnih.gov This bridging capability is fundamental to the construction of metal-organic frameworks (MOFs) with porous structures and potential applications in gas storage and separation. tennessee.eduscispace.com

The formation of these extended structures is often driven by the strong σ-donor properties of the triazole ligand. bohrium.com The resulting polynuclear complexes can exhibit interesting magnetic and optical properties arising from the interactions between the bridged metal centers. nih.gov

Advanced Characterization of Metal Complexes (e.g., Spectroscopic, Electrochemical, X-ray Diffraction)

A variety of advanced analytical techniques are employed to fully characterize the metal complexes of this compound and its derivatives.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and the complex. Shifts in the vibrational frequencies of the triazole ring and the amino group upon coordination provide evidence of complex formation and can help elucidate the coordination mode. ufv.breurjchem.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide insights into the coordination environment. ufv.brnih.gov

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complexes. The appearance of new absorption bands or shifts in the ligand's absorption bands can be attributed to ligand-to-metal or metal-to-ligand charge transfer transitions, providing information about the electronic structure of the complex. nih.gov

Electrochemical Techniques: Techniques such as cyclic voltammetry can be used to study the redox properties of the metal complexes. mdpi.com This information is particularly relevant for applications in catalysis and electrochemistry.

The table below summarizes the characterization techniques and key findings for selected 1,2,4-triazole metal complexes.

| Complex | Characterization Technique | Key Findings |

| [Zn(Hatrc)₂(H₂O)] | Single-crystal X-ray diffraction | Mononuclear complex with the ligand coordinating in a specific mode. mdpi.comnih.gov |

| Co₂(TsPMAT)₂₄·6MeCN | Single-crystal X-ray diffraction | Dinuclear complex with two Co(II) centers bridged by the N2 units of the triazole moieties. nih.gov |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | IR, UV-Vis, NMR | Ligand acts as a bidentate, coordinating through sulfur and an amino group. Tetrahedral geometry suggested for most complexes, with square planar for Cu(II). nih.gov |

| Poly[3-amino-1,2,4-triazole-5-thiol] | Cyclic Voltammetry, Chronoamperometry, EIS | The polymer film exhibits semiconductor properties. mdpi.com |

Applications of 1,2,4-Triazole Coordination Complexes in Catalysis

Coordination complexes of 1,2,4-triazoles have emerged as versatile catalysts in a range of organic transformations. tennessee.edu The catalytic activity of these complexes is often attributed to the ability of the metal center to activate substrates and the tunable electronic and steric environment provided by the triazole ligand.

One notable application is in acyl transfer reactions, where the 1,2,4-triazole anion has been shown to be an effective catalyst for aminolysis and transesterification. nih.govacs.org In these reactions, the triazole anion acts as a nucleophilic catalyst.

Furthermore, metal complexes incorporating 1,2,3-triazole ligands, which share structural similarities with 1,2,4-triazoles, have been successfully employed in various catalytic processes, including alkylation reactions and asymmetric dearomatizations. nih.gov The design of chiral triazole ligands has opened up possibilities for enantioselective catalysis. nih.gov The development of bio-inspired catalysts for the synthesis of 1,2,4-triazole-fused heterocycles highlights the growing interest in environmentally benign catalytic methods. rsc.orgrsc.org

The catalytic applications of 1,2,4-triazole complexes are an active area of research, with ongoing efforts to design more efficient and selective catalysts for a variety of chemical transformations.

Homogeneous and Heterogeneous Catalysis Systems

While specific research on this compound as a ligand in catalytic systems is not extensively documented, the broader family of 1,2,4-triazole derivatives has demonstrated significant utility in both homogeneous and heterogeneous catalysis. The stability and rich coordination chemistry of the triazole ring make it an effective scaffold for supporting catalytically active metal centers.

In homogeneous catalysis , metal complexes featuring triazole-based ligands are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. For instance, rhodium (Rh) and iridium (Ir) complexes with triazole-containing ligands have been employed in reactions such as alkene hydrogenation and hydroformylation. The electronic properties of the triazole ring and its substituents can be tuned to modulate the catalytic activity of the metal center. The methylamino group in this compound could, in principle, influence the steric and electronic environment of a coordinated metal, thereby affecting its catalytic performance.

In heterogeneous catalysis , triazole-based ligands are often used to construct solid-state materials like metal-organic frameworks (MOFs), where the catalytic sites are part of an insoluble, porous structure. This setup facilitates the separation of the catalyst from the reaction products, enhancing reusability and industrial applicability. The ability of this compound to form coordination polymers makes it a promising candidate for developing such heterogeneous catalysts. The inherent porosity of these materials can also lead to size- and shape-selective catalysis.

Specific Catalytic Transformations (e.g., oxidation of hydrocarbons, aziridation)

The application of metal complexes with 1,2,4-triazole ligands extends to various specific organic transformations, including important industrial processes like oxidation and aziridation.

Oxidation of Hydrocarbons: The selective oxidation of hydrocarbons to more valuable products like alcohols, ketones, and carboxylic acids is a cornerstone of chemical synthesis. Copper complexes, in particular, have been shown to be effective catalysts for the aerobic oxidation of hydrocarbons. researchgate.net While systems using this compound have not been specifically detailed, related copper-triazole complexes are known to activate molecular oxygen to perform these transformations. researchgate.net The catalytic cycle typically involves the formation of a high-valent metal-oxo species that acts as the primary oxidant.

Aziridation: Aziridines are valuable nitrogen-containing three-membered rings used as intermediates in the synthesis of complex organic molecules. Transition metal-catalyzed aziridination of olefins is a primary method for their synthesis. researchgate.net This reaction involves the transfer of a nitrene group (N-R) from a precursor to an alkene. Metal complexes, often those of copper, rhodium, or ruthenium, featuring nitrogen-based ligands are frequently used to facilitate this transfer. The ligand framework, such as one provided by a 1,2,4-triazole derivative, is crucial for controlling the efficiency and stereoselectivity of the reaction. researchgate.net The specific structure of this compound offers potential coordination modes that could be explored for developing new catalysts for this transformation.

Mechanistic Insights into Metal-Catalyzed C-H Activation on Triazole Rings

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, and metal catalysts are key enablers of this process. The C-H bonds on the triazole ring itself can be activated and functionalized, a process that has been studied to understand reaction mechanisms and develop new synthetic methods. frontiersin.org Several mechanistic pathways are generally considered for transition metal-catalyzed C-H activation. researchgate.netnih.gov

One common mechanism is oxidative addition , where a low-valent metal center inserts into a C-H bond, increasing its oxidation state by two. researchgate.net This is often observed with late transition metals like palladium and rhodium. Another significant pathway is concerted metalation-deprotonation (CMD) . In this mechanism, the C-H bond cleavage occurs in a single step involving the metal center and a ligand that acts as an internal base, without a formal change in the metal's oxidation state. nih.gov This pathway is common for metals like palladium and ruthenium. nih.gov For early transition metals, sigma-bond metathesis is a prevalent mechanism. researchgate.net

Studies on 1,2,3-triazoles have provided specific insights. For instance, the palladium-catalyzed arylation of a 1,2,3-triazole N-oxide is proposed to proceed via the cleavage of the C-5-H bond, followed by the generation of a palladium-coordinated intermediate that reacts with an arylating agent. frontiersin.org Similarly, copper-catalyzed amination is thought to begin with copper coordination at the C-5 position after the removal of the C-5 hydrogen. frontiersin.org These mechanistic principles are broadly applicable to other azole rings, including the 1,2,4-triazole core of this compound, where the electronic influence of the methylamino substituent would be a key factor in the regioselectivity and reactivity of C-H activation.

| Mechanism | Description | Common Metals | Key Feature |

|---|---|---|---|

| Oxidative Addition | The metal center directly inserts into the C-H bond, breaking the bond and forming two new bonds (M-C and M-H). | Pd, Rh, Ir | The oxidation state of the metal increases by two. researchgate.net |

| Concerted Metalation-Deprotonation (CMD) | A single transition state where the C-H bond is broken with the assistance of a ligand that accepts the proton. | Pd, Ru, Cu | The metal's oxidation state does not change during the C-H cleavage step. nih.gov |

| Sigma-Bond Metathesis | A four-centered transition state where the C-H bond interacts with a metal-ligand bond, leading to bond cleavage and formation. | Sc, Y, Ti | Common for early, electrophilic transition metals in high oxidation states. researchgate.net |

Role in Metal-Organic Frameworks (MOFs) and Coordination Networks

Metal-Organic Frameworks (MOFs) and coordination networks are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability of this compound to act as a multitopic linker, bridging metal centers through its ring and exocyclic nitrogen atoms, makes it a highly suitable candidate for the construction of such materials. mdpi.com

The 1,2,4-triazole ring typically coordinates to metal ions through its N1, N2, or N4 atoms, often leading to bridged structures. The additional methylamino group at the C3 position can also participate in coordination or form hydrogen bonds, which helps to stabilize the resulting framework and influence its topology. Research on closely related ligands provides strong evidence for the potential of this compound in this field. For example, 3-amino-1H-1,2,4-triazole has been used to synthesize 2D and 3D coordination polymers with cobalt, where the triazolate anion links the metal centers. researchgate.net Similarly, 1,2,4-triazole itself has been used to create 3D MOFs with zinc, which have been incorporated into polymer membranes for applications in fuel cells. researchgate.net The introduction of functional groups, like the amino group, is a key strategy for tuning the properties of MOFs, such as gas sorption, catalysis, and sensing. For instance, the incorporation of triazole moieties into a pillared MOF has been shown to significantly enhance its CO2 uptake capacity. nih.gov

The resulting MOFs can exhibit diverse network dimensionalities (1D chains, 2D layers, or 3D frameworks) depending on the coordination geometry of the metal ion and the synthetic conditions. researchgate.netmdpi.com These materials often possess permanent porosity, making them useful for gas storage, separation, and heterogeneous catalysis.

| Ligand | Metal Ion | Resulting Structure | Key Feature/Application | Reference |

|---|---|---|---|---|

| 3-Amino-1H-1,2,4-triazole | Co(II) | 2D layers and 3D framework | Potential high-energy material. | researchgate.net |

| 1H-1,2,4-Triazole | Zn(II) | 3D MOF | Incorporated into membranes for proton conductivity in fuel cells. | researchgate.net |

| 3,5-di(4H-1,2,4-triazol-4-yl)pyridine | Cu(I) | 2D and 3D cationic MOFs | Luminescent probe for detecting Ce3+ ions. | nih.gov |

| 1,2,4-Triazole derivatized amino acids | Cd(II), Zn(II) | 1D chains, 2D helicates, 3D MOFs | Applications in gas adsorption and as precursors for metal oxides. | mdpi.com |

Applications and Advanced Materials Based on 3 Methylamino 1h 1,2,4 Triazole Derivatives

Applications in Material Science and Advanced Materials Development

Derivatives of 1,2,4-triazole (B32235) are recognized for their significant contributions to material science. nih.gov These compounds are integral to the development of a variety of advanced materials, including those with applications in optoelectronics and other specialized fields. nih.gov The unique properties of the triazole core, such as its high nitrogen content, contribute to the desirable characteristics of these materials. nih.gov

The incorporation of amino groups onto the triazole cycle, as seen in derivatives like 1-vinyl-3-amino-1,2,4-triazole, has been shown to enhance the hydrophilic properties of the resulting polymers. researchgate.net This modification opens up avenues for further chemical modifications and applications. researchgate.net Research into the radical polymerization of such monomers has demonstrated that the presence of the amino group can influence the polymerization activity. researchgate.net Specifically, it has been observed that the polymerization of 1-vinyl-3-amino-1,2,4-triazole is accelerated in the presence of water. researchgate.net